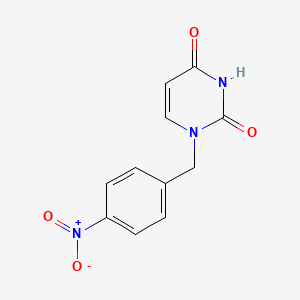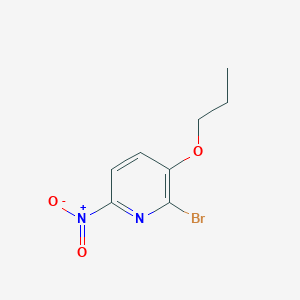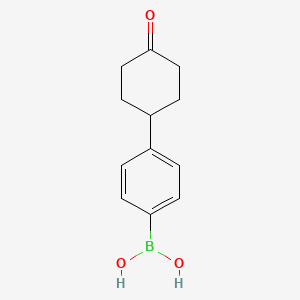
(4-(4-Oxocyclohexyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Oxocyclohexyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyl group bearing a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (4-(4-Oxocyclohexyl)phenyl)boronic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This method is widely used for the preparation of boronic acids.
Hydroboration: Another method involves the hydroboration of an appropriate alkyne or alkene, followed by oxidation to yield the desired boronic acid.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
(4-(4-Oxocyclohexyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
(4-(4-Oxocyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(4-Oxocyclohexyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as sensing and drug development . The boronic acid group can interact with molecular targets, including enzymes and proteins, thereby modulating their activity and function .
Comparison with Similar Compounds
(4-(4-Oxocyclohexyl)phenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and cyclohexylboronic acid:
Phenylboronic Acid: Lacks the cyclohexyl and ketone functionalities, making it less versatile in certain reactions.
Cyclohexylboronic Acid: Does not have the aromatic ring, limiting its use in aromatic substitution reactions.
Properties
Molecular Formula |
C12H15BO3 |
|---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
[4-(4-oxocyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-2,5-6,10,15-16H,3-4,7-8H2 |
InChI Key |
DBIQBOSULPSCCR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(=O)CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
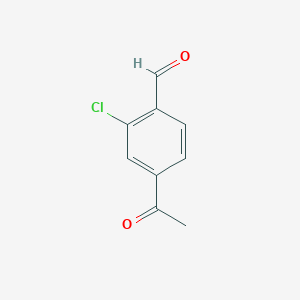
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
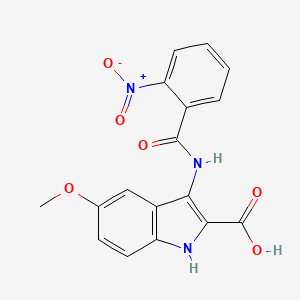
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
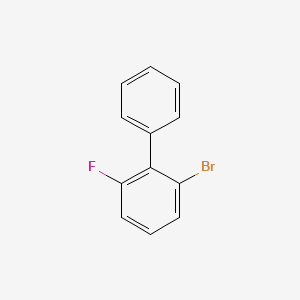
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
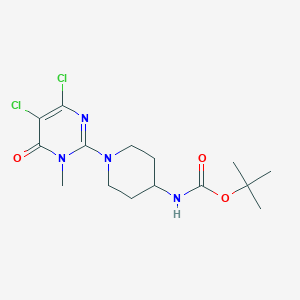
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
